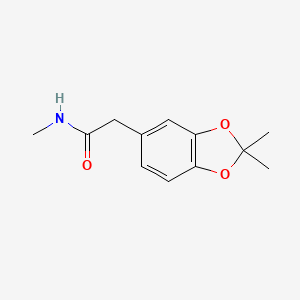![molecular formula C6H9Cl2O3P B14590696 Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate CAS No. 61211-63-0](/img/structure/B14590696.png)
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate is a chemical compound with a unique structure that includes both ester and phosphanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate typically involves the reaction of ethyl acetoacetate with dichlorophosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an enolate ion from ethyl acetoacetate, which then reacts with dichlorophosphane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The phosphanyl group can act as a leaving group in substitution reactions, while the ester group can participate in hydrolysis and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate.
Dichlorophosphane: Another precursor used in the synthesis.
Phosphonic acid derivatives: Compounds with similar reactivity and applications.
Uniqueness
Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
61211-63-0 |
|---|---|
分子式 |
C6H9Cl2O3P |
分子量 |
231.01 g/mol |
IUPAC 名称 |
ethyl 3-dichlorophosphanyloxybut-2-enoate |
InChI |
InChI=1S/C6H9Cl2O3P/c1-3-10-6(9)4-5(2)11-12(7)8/h4H,3H2,1-2H3 |
InChI 键 |
AGQUEKRWDXWPDP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C)OP(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



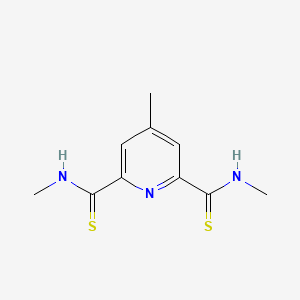
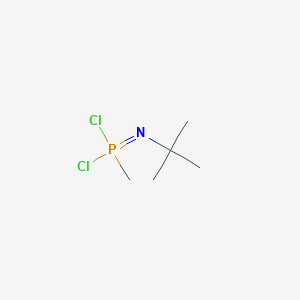
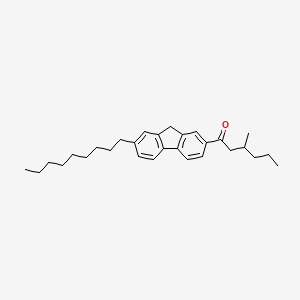
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
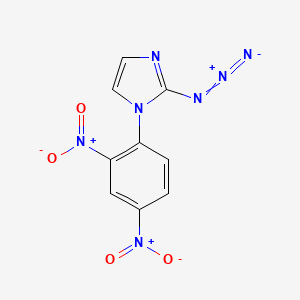
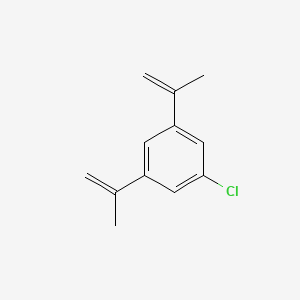
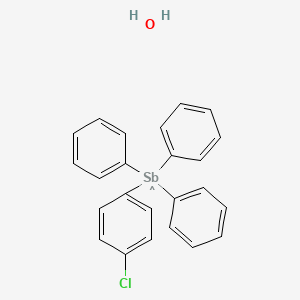
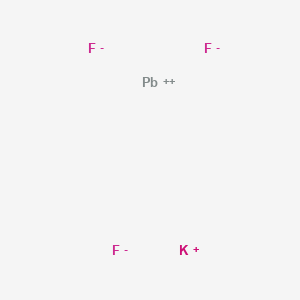
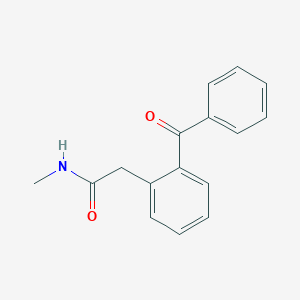
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
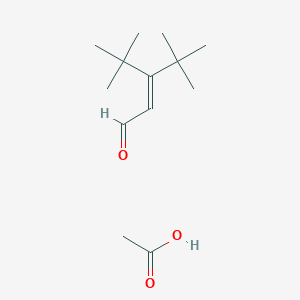
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
